(1R,3S)-Ethyl 3-aminocyclopentanecarboxylate hydrochloride, also referred to as ethyl 3-aminocyclopentane-1-carboxylate hydrochloride, is a compound with the empirical formula and a molecular weight of approximately 157.21 g/mol. This compound is significant in the field of organic chemistry and medicinal chemistry due to its structural features, which include a cyclopentane ring and an amino group that can participate in various chemical reactions.
This compound is classified as an alicyclic amino acid derivative. It is often used in research settings for its potential applications in pharmaceuticals and as a building block in organic synthesis. The compound's hydrochloride form enhances its solubility and stability, making it suitable for various chemical reactions and applications.
The synthesis of (1R,3S)-ethyl 3-aminocyclopentanecarboxylate hydrochloride can be achieved through several methods. One efficient approach involves the following steps:
These steps can be optimized based on specific laboratory conditions and available reagents .
The synthesis often requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product. Techniques such as chromatography may be employed for purification.
The molecular structure of (1R,3S)-ethyl 3-aminocyclopentanecarboxylate hydrochloride can be represented by its canonical SMILES notation: CCOC(=O)C1CCC(C1)N. The InChI Key for this compound is GBSHHLOUZFKHSC-UHFFFAOYSA-N, which provides a unique identifier for chemical substances.
InChI=1S/C8H15NO2/c1-2-11-8(10)6-3-4-7(9)5-6/h6-7H,2-5,9H2,1H3The structural features include a cyclopentane ring with an amino group and an ethyl ester functional group.
(1R,3S)-ethyl 3-aminocyclopentanecarboxylate hydrochloride can participate in various chemical reactions:
These reactions are typically conducted under controlled conditions to optimize yield and selectivity. Reaction monitoring techniques such as thin-layer chromatography or high-performance liquid chromatography may be employed.
Relevant analyses such as infrared spectroscopy could provide insights into functional groups present and confirm the identity of synthesized compounds.
(1R,3S)-ethyl 3-aminocyclopentanecarboxylate hydrochloride has several scientific uses:
This compound's unique structural features make it valuable in various fields including medicinal chemistry and organic synthesis .
Aza-Michael addition enables efficient cis-1,3-difunctionalized cyclopentane synthesis. α,β-Unsaturated carbonyls (e.g., cyclopent-2-en-1-one) react with nitrogen nucleophiles under mild conditions:
Table 1: Aza-Michael Reaction Optimization
| Catalyst | Solvent | Temp (°C) | Conversion (%) | cis:trans Ratio |
|---|---|---|---|---|
| None | EtOH | 80 | 45 | 1:1.2 |
| CuCl₂ | H₂O/MeCN | 25 | >95 | 1:15 |
| CAN | H₂O | 50 | 90 | 1:12 |
Catalytic hydrogenation of enamine or enol ester precursors delivers high cis-diastereoselectivity:
Table 2: Hydrogenation Methods Comparison
| Substrate | Reducing System | Conditions | d.e. (%) | Yield (%) |
|---|---|---|---|---|
| 3-Aminocyclopent-1-ene | 10% Pd/C, H₂ | EtOH, 40 psi, 25°C | >95 | 88 |
| Cyclopentanone oxime | Zn, AcOH | Reflux, 4 h | 98 | 75 |
The Favorskii rearrangement constructs the cyclopentanecarboxylate scaffold from α-haloketones:
Protecting groups critically influence yield and stereointegrity:
Table 3: Protecting Group Performance
| Group | Installation Reagent | Deprotection Method | Compatibility | Yield Range (%) |
|---|---|---|---|---|
| Boc | Boc₂O, DMAP, THF | 4M HCl/dioxane | Base-tolerant | 85–95 |
| Cbz | Cbz-Cl, K₂CO₃, MeOH | Pd/C, H₂ | Acid-tolerant | 80–90 |
| Bn | BnBr, K₂CO₃, MeOH | Pd/C, H₂ | Orthogonal to esters | 75–85 |
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8
CAS No.: 1185071-64-0
CAS No.: 3773-25-9
CAS No.: